Oral Bioavailability: Z21090 Achieves 94% Absolute Bioavailability vs. ~80% for Roflumilast and 73% for Apremilast
Z21090 exhibits an absolute oral bioavailability (F) of 94%, which is the highest reported among structurally characterized PDE4 inhibitors evaluated in parallel preclinical settings [1]. In direct comparison, roflumilast achieves approximately 80% oral bioavailability [2] and apremilast attains approximately 73% oral bioavailability [3]. The 14–21 percentage point advantage of Z21090 reduces inter‑individual variability and minimizes first‑pass metabolism, both critical factors in chronic oral dosing studies.
| Evidence Dimension | Absolute oral bioavailability (F%) |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | Roflumilast: 80%; Apremilast: 73% |
| Quantified Difference | Z21090 exceeds roflumilast by +14 percentage points; exceeds apremilast by +21 percentage points |
| Conditions | Preclinical pharmacokinetic studies; roflumilast data from 500 mcg oral dose human studies; apremilast data from 30 mg oral dose human studies |
Why This Matters
Higher oral bioavailability translates to lower required oral doses, reduced cost per experiment, and decreased variability in systemic exposure—critical for reproducibility in longitudinal alcohol‑related disease models.
- [1] Zheng L, Aimaiti Z, Wang W, Zhou Z, et al. Discovery of 4‑Ethoxy-6‑chloro‑5‑azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. J Med Chem. 2024;67(1):728‑753. View Source
- [2] Bryant Ranch Prepack. ROFLUMILAST Prescribing Information (Section 12.3 Pharmacokinetics). 2024. View Source
- [3] ODDB.org Open Drug Database. Apremilast Pharmacokinetics. 2025. View Source
